molecular formula C8H5N3S B009978 5-cyano-1H-benzoimidazole-2-thiol CAS No. 106135-31-3

5-cyano-1H-benzoimidazole-2-thiol

Cat. No. B009978
M. Wt: 175.21 g/mol
InChI Key: JJKFHPCWCOXSPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-cyano-1H-benzoimidazole-2-thiol consists of a benzimidazole ring with a cyano group at the 5-position and a thiol group at the 2-position. The benzimidazole ring is a bicyclic compound consisting of a benzene ring fused to an imidazole ring .

Future Directions

Benzimidazole derivatives, including 5-cyano-1H-benzoimidazole-2-thiol, have potential for further exploration in the field of medicinal chemistry. They have shown promising application in biological and clinical studies, and their diverse anticancer activities have been highlighted . Future research could focus on fine-tuning the potency of these compounds and exploring their potential as therapeutic agents .

properties

IUPAC Name

2-sulfanylidene-1,3-dihydrobenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKFHPCWCOXSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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